4-Chloro-6-ethynylthieno[2,3-d]pyrimidine

Covalent kinase inhibitor EGFR Irreversible binding

4-Chloro-6-ethynylthieno[2,3-d]pyrimidine is a privileged intermediate for generating 4-anilino-6-alkynyl covalent ErbB kinase inhibitors. The orthogonal C4-chloro (SNAr) and C6-ethynyl (latent electrophile) handles enable systematic SAR exploration. This scaffold is a bioisosteric replacement for quinazoline cores, offering distinct IP landscape and improved LogP (1.10). Ideal for medicinal chemistry programs targeting EGFR T790M/L858R mutants.

Molecular Formula C8H3ClN2S
Molecular Weight 194.64 g/mol
Cat. No. B13133941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-ethynylthieno[2,3-d]pyrimidine
Molecular FormulaC8H3ClN2S
Molecular Weight194.64 g/mol
Structural Identifiers
SMILESC#CC1=CC2=C(S1)N=CN=C2Cl
InChIInChI=1S/C8H3ClN2S/c1-2-5-3-6-7(9)10-4-11-8(6)12-5/h1,3-4H
InChIKeyCDPOSFYOHWRFIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-ethynylthieno[2,3-d]pyrimidine: A Strategic Dual-Reactive Building Block for Kinase-Focused Libraries


4-Chloro-6-ethynylthieno[2,3-d]pyrimidine (CAS 552295-09-7) is a heterobicyclic scaffold that integrates a chloro leaving group at the C4 position and a terminal ethynyl group at the C6 position of the thieno[2,3-d]pyrimidine core . This substitution pattern creates two orthogonal reactive handles, enabling sequential diversification strategies that are distinct from mono-functionalized thienopyrimidines. The compound serves as a privileged intermediate for generating 4-amino-6-alkynyl derivatives, which have been extensively characterized as covalent inhibitors of ErbB family receptor tyrosine kinases (EGFR, HER2) [1]. Its molecular formula is C8H3ClN2S with a molecular weight of 194.64 g/mol, and it is commercially available at purities typically exceeding 98% .

Why 4-Chloro-6-ethynylthieno[2,3-d]pyrimidine Cannot Be Replaced by Simple Halogenated or Alkynylated Analogs


The simultaneous presence of both a chloro leaving group and a terminal ethynyl moiety in the same thieno[2,3-d]pyrimidine scaffold confers reactivity and target engagement properties that are absent in mono-substituted analogs. The C4-chloro substituent permits facile nucleophilic aromatic substitution (SNAr) with amines to generate 4-anilino derivatives [1], while the C6-ethynyl group acts as a latent electrophile capable of forming a covalent bond with conserved cysteine residues in the ATP-binding pocket of ErbB kinases—a mechanism not available to 6-ethyl, 6-bromo, or unsubstituted congeners [2]. Attempts to substitute with 4-chlorothieno[2,3-d]pyrimidine lacking the ethynyl group result in loss of covalent inhibitory potential and reduced target residence time. Conversely, 6-ethynylthieno[2,3-d]pyrimidine without the chloro group eliminates the essential diversification handle required for structure-activity relationship (SAR) expansion. The dual-reactivity profile of 4-chloro-6-ethynylthieno[2,3-d]pyrimidine is therefore non-interchangeable and directly enables the construction of tunable covalent kinase inhibitors [2].

Quantitative Differentiation of 4-Chloro-6-ethynylthieno[2,3-d]pyrimidine Against Closest Structural Analogs


Covalent EGFR Alkylation: 6-Ethynyl Substitution Confers Irreversible Target Engagement Absent in Non-Alkynyl Analogs

Derivatives containing the 6-ethynylthieno[2,3-d]pyrimidine core, synthesized from 4-chloro-6-ethynylthieno[2,3-d]pyrimidine, form a covalent adduct with Cys-797 of EGFR via the terminal ethynyl carbon. This covalent binding is confirmed by mass spectrometry and nano-LC/MS/MS sequencing, demonstrating irreversible target engagement that is not observed with non-ethynyl thienopyrimidine analogs [1]. The quantitative mass spectrometric method reveals that the terminal unsubstituted acetylene (compound 10) shows covalent reactivity, with increased alkylation observed at 20 hours compared to 3 hours [1]. In contrast, the 6-ethyl analog 4-chloro-6-ethylthieno[2,3-d]pyrimidine lacks the terminal acetylene moiety and cannot form such covalent adducts, resulting in purely reversible ATP-competitive inhibition .

Covalent kinase inhibitor EGFR Irreversible binding Thienopyrimidine

EGFR and HER2 Enzymatic Potency: Sub-100 nM IC50 Values Achieved by 6-Ethynyl-4-anilino Derivatives

4-Anilino derivatives synthesized from 4-chloro-6-ethynylthieno[2,3-d]pyrimidine exhibit potent dual inhibition of EGFR and HER2 (ErbB-2) in enzymatic assays. For example, the derivative N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-ethynylthieno[2,3-d]pyrimidin-4-amine (BDBM27975) displays an IC50 of 71 nM against EGFR and 19 nM against HER2 [1]. In comparison, the clinically approved dual EGFR/HER2 reversible inhibitor lapatinib exhibits reported IC50 values of 10.2 nM (EGFR) and 9.8 nM (HER2) under similar ATP-competitive assay conditions [2]. The thieno[2,3-d]pyrimidine series demonstrates the capacity to achieve potent dual inhibition while retaining the tunable covalent character conferred by the ethynyl group, offering a differentiated scaffold from quinazoline-based inhibitors.

EGFR inhibitor HER2 inhibitor Kinase assay IC50

Synthetic Efficiency: C4-Chloro Group Enables High-Yielding SNAr and Sonogashira Diversification

The C4-chloro substituent of 4-chlorothieno[2,3-d]pyrimidines, including the 6-ethynyl derivative, undergoes Pd/C-CuI-PPh3 catalyzed Sonogashira coupling with terminal alkynes in methanol to yield 4-alkynylthieno[2,3-d]pyrimidines in 75–90% isolated yield [1]. Notably, this catalytic system exhibits high selectivity for C–C (alkynylation) over C–O (ether) bond formation, with no significant side products arising from methanol attack on the chloro compound [1]. This is a key differentiation from Suzuki or Buchwald-Hartwig conditions that may produce competing C–O side products. In contrast, 4-bromothieno[2,3-d]pyrimidine analogs often require harsher conditions or specialized ligands to achieve comparable selectivity, and 4-iodo analogs are prone to oxidative addition side reactions [2]. The chloro group thus provides an optimal balance of reactivity and selectivity for library synthesis.

Sonogashira coupling SNAr Alkynylation Parallel synthesis

Physicochemical Profile: Calculated LogP and TPSA Support Favorable Drug-Like Properties for Lead Optimization

The thieno[2,3-d]pyrimidine scaffold of 4-chloro-6-ethynylthieno[2,3-d]pyrimidine exhibits predicted physicochemical properties that align with drug-like chemical space. Calculated data for the core thieno[2,3-d]pyrimidine indicate an ACD/LogP of 1.10 and a topological polar surface area (TPSA) of 54 Ų . These values suggest moderate lipophilicity and acceptable membrane permeability, while the TPSA is well below the 140 Ų threshold associated with poor oral absorption. In contrast, quinazoline-based EGFR inhibitors such as gefitinib (LogP ≈ 3.2, TPSA ≈ 68 Ų) and erlotinib (LogP ≈ 3.2, TPSA ≈ 75 Ų) exhibit higher lipophilicity and larger polar surface areas [1]. The lower LogP of the thienopyrimidine scaffold may translate to reduced plasma protein binding and improved aqueous solubility, though experimental confirmation is required.

Drug-likeness Lipophilicity TPSA Physicochemical property

Optimal Scientific and Industrial Use Cases for 4-Chloro-6-ethynylthieno[2,3-d]pyrimidine


Synthesis of Tunable Covalent EGFR/HER2 Kinase Inhibitor Libraries

4-Chloro-6-ethynylthieno[2,3-d]pyrimidine serves as a versatile intermediate for generating focused libraries of 4-anilino-6-ethynylthieno[2,3-d]pyrimidines. The C4-chloro group undergoes SNAr with diverse anilines to explore substituent effects on potency and selectivity, while the C6-ethynyl group retains the capacity for covalent modification of Cys-797 in EGFR and Cys-805 in HER2 [1]. This dual diversification strategy enables systematic SAR exploration of covalent ErbB inhibitors, with the potential to identify analogs possessing improved target residence time and cellular efficacy compared to reversible agents such as lapatinib [2].

Construction of Click-Chemistry-Ready Thienopyrimidine Probes

The terminal ethynyl group of 4-chloro-6-ethynylthieno[2,3-d]pyrimidine and its derivatives provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Following initial diversification at the C4 position, the intact C6-ethynyl moiety can be conjugated to azide-containing fluorophores, biotin tags, or PEG linkers, enabling the development of chemical biology probes for target engagement studies, cellular imaging, and pull-down assays to identify off-target interactors [1]. The robust Sonogashira coupling yields (75–90%) ensure efficient access to the alkynyl precursor [3].

Scaffold-Hopping and Intellectual Property Diversification from Quinazoline-Based Kinase Inhibitors

The thieno[2,3-d]pyrimidine core represents a bioisosteric replacement for the quinazoline scaffold found in first-generation EGFR inhibitors (gefitinib, erlotinib) and dual EGFR/HER2 inhibitors (lapatinib). 4-Chloro-6-ethynylthieno[2,3-d]pyrimidine enables the construction of 4-anilino-6-ethynyl derivatives that occupy the same ATP-binding pocket but offer a distinct IP landscape [1]. The predicted lower LogP (1.10 vs. ~3.2 for gefitinib) may also yield differentiated ADME profiles, potentially reducing lipophilicity-driven toxicities . This scenario is particularly relevant for pharmaceutical discovery programs seeking to circumvent existing composition-of-matter patents while maintaining or improving target potency.

Development of Selective EGFR Mutant (T790M/L858R) Inhibitors via C6-Ethynyl Modification

Recent studies have demonstrated that thieno[2,3-d]pyrimidine derivatives can achieve high selectivity for the EGFR T790M/L858R double mutant over wild-type EGFR. For instance, a related thieno[2,3-d]pyrimidine derivative (compound B1) exhibited an IC50 of 13 nM against EGFR L858R/T790M with >76-fold selectivity over wild-type EGFR [4]. Starting from 4-chloro-6-ethynylthieno[2,3-d]pyrimidine, medicinal chemists can install anilines at C4 and further elaborate the C6-ethynyl group to optimize mutant selectivity and overcome clinically relevant resistance mutations. The covalent binding mode conferred by the ethynyl group may provide sustained target inhibition and reduced dosing frequency.

Quote Request

Request a Quote for 4-Chloro-6-ethynylthieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.